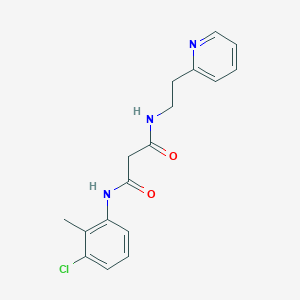![molecular formula C20H27N3O2 B5907125 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one, also known as PD-168,077, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement of their rings. PD-168,077 has been shown to exhibit a wide range of biological activities, including analgesic, anxiolytic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. By enhancing the activity of the GABAA receptor, 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one may increase the inhibitory tone in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including the GABA, glutamate, and dopamine systems. Additionally, 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have anti-inflammatory effects, as well as effects on the immune system.
実験室実験の利点と制限
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several advantages for use in laboratory experiments. It is a highly selective compound, which means that it can be used to study specific biological pathways without affecting other pathways. Additionally, 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has a well-defined mechanism of action, which makes it a useful tool for studying the GABAA receptor. However, one limitation of 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on biological systems.
将来の方向性
There are several potential future directions for research on 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one. One area of interest is the development of new analogs of 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one, as well as its potential therapeutic applications in various fields of medicine. Finally, more studies are needed to investigate the long-term effects of 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one on the brain and other organs.
In conclusion, 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including analgesic, anxiolytic, and anticonvulsant effects. 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. While 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one can be synthesized using a variety of methods, including the Hantzsch reaction and the Ugi reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a pyridine or pyridine derivative. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde, a primary amine, and a carboxylic acid to form a spirocyclic compound.
科学的研究の応用
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, as well as anxiolytic effects in models of anxiety and depression. Additionally, 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have anticonvulsant effects in models of epilepsy.
特性
IUPAC Name |
8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-18-14-20(15-21-18)8-12-23(13-9-20)19(25)16-4-6-17(7-5-16)22-10-2-1-3-11-22/h4-7H,1-3,8-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZMGSJCRDUNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)


![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)
